molecular formula C17H23N3OS B267371 N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide

N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide

Cat. No. B267371
M. Wt: 317.5 g/mol
InChI Key: LSDPDORUWGSYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine-based compounds and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide is not fully understood. However, studies have suggested that it acts as a dopamine receptor agonist and modulates the release of various neurotransmitters in the brain. The compound has also been shown to interact with the sigma-1 receptor, which plays a role in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide has various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with improved motor function and mood. The compound has also been shown to modulate the release of other neurotransmitters such as serotonin and norepinephrine. Additionally, N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide has been shown to have analgesic properties and can reduce pain sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide in lab experiments is its relatively low toxicity. The compound has been shown to have minimal side effects and can be used in various in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide. One of the areas of interest is its potential use in treating various neurological disorders such as Parkinson's disease and schizophrenia. Further studies are needed to fully understand the mechanism of action of the compound and its effects on neurotransmitter release. Additionally, studies can be conducted to optimize the synthesis method of the compound and improve its solubility in water. Overall, N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide has shown promising results in various studies and has the potential to be a valuable therapeutic agent in the future.

Synthesis Methods

The synthesis of N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide involves the reaction of cyclopropanecarboxylic acid with N-(benzylpiperidin-4-yl)thiocarbamoyl chloride in the presence of a base. The reaction takes place under mild conditions and yields a white solid product that is relatively stable. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.

Scientific Research Applications

N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various neurological disorders such as Parkinson's disease, schizophrenia, and depression. The compound has also been studied for its analgesic properties and has shown potential in treating chronic pain.

properties

Product Name

N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide

Molecular Formula

C17H23N3OS

Molecular Weight

317.5 g/mol

IUPAC Name

N-[(1-benzylpiperidin-4-yl)carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C17H23N3OS/c21-16(14-6-7-14)19-17(22)18-15-8-10-20(11-9-15)12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H2,18,19,21,22)

InChI Key

LSDPDORUWGSYQV-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC(=S)NC2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

C1CC1C(=O)NC(=S)NC2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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